molecular formula C20H20N2O5 B2943420 4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 871808-22-9

4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No. B2943420
CAS RN: 871808-22-9
M. Wt: 368.389
InChI Key: GUAFCOSYJSCRHT-UHFFFAOYSA-N
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Description

4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structure Analysis

The compound is part of research efforts focused on the synthesis of various pyrazole derivatives, exploring their potential applications across different fields, including pharmaceuticals and materials science. For instance, studies have demonstrated methods to synthesize related pyrazole compounds that exhibit significant anti-inflammatory, analgesic, and other biological activities, highlighting the importance of structural modifications to achieve desired properties (Menozzi et al., 1994). Additionally, research into the interaction of related 4-oxobutanoic acids with aminophenyl compounds underlines the complex chemical reactions that can lead to the formation of novel molecules, with implications for developing new therapeutic agents or materials with specific characteristics (Amalʼchieva et al., 2022).

Optical and Electronic Properties

Investigations into the optical and electronic properties of pyrazole-based compounds, similar in structure to 4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid, reveal their potential in applications requiring nonlinear optical properties. Such studies provide insights into the molecular basis of these properties, which could be leveraged in the design of new materials for optoelectronic applications (Tamer et al., 2015).

Antioxidant and Anticancer Activities

Research into the biological activities of compounds structurally related to this compound has identified significant antioxidant and anticancer properties. This highlights the compound's potential in developing therapeutic agents targeting oxidative stress-related diseases and cancer (Chakraborty et al., 2016). Moreover, the synthesis of pyrazoline-substituted thiazolidinones from related compounds and their evaluation for anticancer and antiviral activities further underscore the therapeutic potential of these chemical frameworks (Havrylyuk et al., 2013).

Material Science and Corrosion Inhibition

The utility of pyrazole derivatives extends into materials science, where they have been studied for their corrosion inhibition properties. This research is crucial for developing new materials that can protect against corrosion in industrial applications, ensuring longer life spans and reduced maintenance costs (Yadav et al., 2016).

properties

IUPAC Name

4-[3-(2-hydroxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-27-14-6-4-5-13(11-14)16-12-17(15-7-2-3-8-18(15)23)22(21-16)19(24)9-10-20(25)26/h2-8,11,17,23H,9-10,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAFCOSYJSCRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.